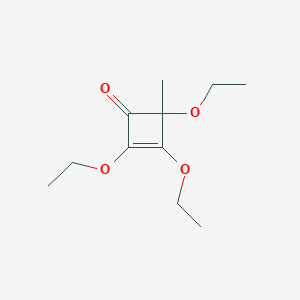
3-Hydroxycyclobutanecarboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Hydroxycyclobutanecarboxylic acid and its derivatives involves various chemical routes. Notably, a photochemical route has been used to synthesize 2-amino-3-hydroxycyclobutane-1-carboxylic acid and 2-amino-4-hydroxycyclobutanecarboxylic acid, featuring highly endo-selective [2 + 2]-photocycloaddition reactions (Chang et al., 2018). Another approach for the synthesis of 3-Oxocyclobutanecarboxylic acid from methanol, acetone, and bromine highlights the versatility in synthesizing cyclobutane derivatives (Huang Bin & Zhang Zheng-lin, 2010).
Molecular Structure Analysis
The molecular structure of cyclobutanecarboxylic acid derivatives reveals interesting insights. For instance, the synthesis of cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids has allowed researchers to explore the achiral conformationally restricted analogues of threonine, indicating the structural rigidity and spatial orientation of these compounds (Feskov et al., 2017).
Chemical Reactions and Properties
The reactivity of 3-Hydroxycyclobutanecarboxylic acid derivatives in chemical reactions has been extensively studied. A novel synthesis route involving the reaction of ammonia gas with 1-bromo-cyclobutanecarboxylic acid in the presence of hexamethylenamine showcases an innovative approach to obtaining 1-aminocyclobutanecarboxylic acid, highlighting the compound's potential for further functionalization and application in complex syntheses (Fu Zhi-feng, 2004).
Physical Properties Analysis
The physical properties of cyclobutane derivatives, such as their conformational aspects, are crucial for understanding their behavior and applications. The structures of specific cyclobutanecarboxylic acids have been determined by X-ray diffraction, providing detailed insights into their conformation and the effects of substituents on the cyclobutane ring structure (Reisner et al., 1983).
Chemical Properties Analysis
The chemical properties of 3-Hydroxycyclobutanecarboxylic acid and related compounds have been explored through various synthetic and analytical techniques. Studies on the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones exemplify the rich reactivity and potential of cyclobutanone derivatives in organic synthesis, demonstrating the diverse applications of these compounds (Matsuo et al., 2008).
Aplicaciones Científicas De Investigación
Organic Synthesis :
- It's used in the synthesis of both enantiomers of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and 2-amino-4-hydroxycyclobutanecarboxylic acid, utilizing [2 + 2]-photocycloaddition reactions followed by regioselective ring opening, Hofmann rearrangement, and nitrogen protection (Chang et al., 2018).
- The acid is also synthesized for its potential use in neutron capture therapy, a type of cancer treatment. The synthesis involves preparation from hydroxymethylcyclobutanone ketal using Bucherer–Strecker methodology, reflecting its potential in creating medical agents (Kabalka & Yao, 2003).
Medical Imaging :
- 3-Hydroxycyclobutanecarboxylic acid is a notable byproduct in the synthesis of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), a compound used in positron emission tomography for tumor imaging. The improvements in its synthesis are crucial for large-scale preparations and routine production for human use (McConathy et al., 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its specific biological targets remain to be identified.
Mode of Action
The mode of action of 3-Hydroxycyclobutanecarboxylic acid is currently unknown due to the lack of research data
Biochemical Pathways
A study has designed a novel pathway to produce various chiral 3-hydroxyacids, including 3,4-dihydroxybutyric acid, which may be related to the compound .
Propiedades
IUPAC Name |
3-hydroxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-1-3(2-4)5(7)8/h3-4,6H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHGVMYLGGANKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941231, DTXSID001273220, DTXSID801279191 | |
| Record name | 3-Hydroxycyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-Hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-Hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxycyclobutanecarboxylic acid | |
CAS RN |
194788-10-8, 1268521-85-2, 552849-33-9 | |
| Record name | 3-Hydroxycyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-Hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-Hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxycyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)





![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)




